molecular formula C3F9O9S3Y B1227120 Ytterbium(III) trifluoromethanesulfonate CAS No. 54761-04-5

Ytterbium(III) trifluoromethanesulfonate

Cat. No.: B1227120
CAS No.: 54761-04-5
M. Wt: 620.3 g/mol
InChI Key: AHZJKOKFZJYCLG-UHFFFAOYSA-K
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Description

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, CAS 54761-04-5) is a lanthanide-based Lewis acid catalyst with the molecular formula (CF₃SO₃)₃Yb and a molecular weight of 620.25 g/mol (anhydrous) . It is hygroscopic, typically available as a hydrate, and exhibits high thermal and aqueous stability compared to other metal triflates . Its structure comprises a Yb³⁺ ion coordinated to three trifluoromethanesulfonate (OTf⁻) ligands, which confer strong electron-withdrawing properties and solubility in polar organic solvents .

Yb(OTf)₃ is widely employed in organic synthesis, including hydroxymethylation of silyl enol ethers , tosylation of alcohols , and heterocycle formation . Its catalytic efficiency arises from its ability to stabilize transition states without hydrolyzing in aqueous media, a rare trait among Lewis acids .

Preparation Methods

Ytterbium(III) trifluoromethanesulfonate can be commercially obtained or synthesized in the laboratory. The common synthetic route involves reacting ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (TfOH) in deionized water . The reaction is typically carried out in a 1:1 volume ratio, resulting in the formation of ytterbium triflate . This method is efficient and yields a high-purity product.

Chemical Reactions Analysis

Ytterbium(III) trifluoromethanesulfonate is known for its catalytic activity in various organic reactions. Some of the key reactions it undergoes include:

Common reagents used in these reactions include aldehydes, ketones, amines, and various nucleophiles. The major products formed are typically carbon-carbon or carbon-heteroatom bonded compounds .

Scientific Research Applications

Catalysis

Ytterbium(III) trifluoromethanesulfonate is widely recognized for its role as a catalyst in organic synthesis. Its Lewis acid properties make it effective in facilitating various chemical reactions:

  • Friedel-Crafts Reactions : It has been successfully employed in Friedel-Crafts acylation reactions, demonstrating high efficiency in ionic liquid media. This application highlights its ability to enhance reaction rates and selectivity compared to traditional catalysts .
  • Epoxide Reactions : The compound catalyzes the enantioselective synthesis of β-carbolin-1-one derivatives from indole derivatives and epoxides under high-pressure conditions, showcasing its utility in complex organic transformations .
  • Reduction Reactions : Research indicates that ytterbium triflate can be utilized to reduce other lanthanides from their trivalent to divalent states, which is crucial for developing new catalytic systems .

Optical Materials

In the field of optical materials, this compound plays a pivotal role:

  • Laser Technology : It is incorporated into the development of advanced solid-state lasers. The compound enhances the performance of these lasers by improving their efficiency and output characteristics .
  • Optical Coatings : The compound is also used in creating optical coatings that require specific refractive indices and thermal stability, making it suitable for high-performance optical devices.

Medical Imaging

This compound has potential applications in medical imaging:

  • MRI Contrast Agents : Its unique properties allow it to be used as a contrast agent in magnetic resonance imaging (MRI), where it improves image clarity and detail. This application is particularly valuable in enhancing diagnostic capabilities in medical settings .

Nanotechnology

The compound is increasingly explored within nanotechnology:

  • Nanomaterial Synthesis : this compound is utilized in the synthesis of various nanomaterials, which are essential for applications such as drug delivery systems and sensors. Its ability to facilitate controlled growth of nanoparticles makes it a key player in this domain .

Electronics

In the electronics sector, the compound contributes significantly to advancements:

  • High-Performance Components : It is involved in the production of advanced electronic components, aiding in the miniaturization and efficiency of devices. This includes applications in semiconductors and other electronic materials where precise doping is required .

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
CatalysisFriedel-Crafts reactions, epoxide reactionsEnhanced reaction rates and selectivity
Optical MaterialsSolid-state lasers, optical coatingsImproved efficiency and thermal stability
Medical ImagingMRI contrast agentsEnhanced image clarity
NanotechnologySynthesis of nanomaterialsControlled growth for drug delivery systems
ElectronicsProduction of high-performance componentsMiniaturization and increased device efficiency

Comparison with Similar Compounds

Physical and Structural Properties

The table below compares key physical properties of Yb(OTf)₃ with other trifluoromethanesulfonate salts:

Compound Molecular Weight (g/mol) Solubility Stability in Water Key Structural Features
Yb(OTf)₃ 620.25 Soluble in MeCN, THF, H₂O High Yb³⁺ with three OTf⁻ ligands
Yttrium(III) triflate 536.12 Soluble in DCM, MeCN Moderate Y³⁺ with smaller ionic radius
Scandium(III) triflate 492.18 Soluble in polar solvents Low Sc³⁺ with stronger Lewis acidity
Lanthanum(III) triflate 586.11 Soluble in MeOH, H₂O Moderate La³⁺ with larger ionic radius
Aluminum triflate 326.11 Hydrolyzes in H₂O Low Al³⁺ with high charge density
Zinc triflate 363.54 Soluble in acetone, MeCN Moderate Zn²⁺ with two OTf⁻ ligands

Notes:

  • Stability in Water : Yb(OTf)₃ uniquely retains catalytic activity in aqueous solutions, enabling reactions like hydroxymethylation under mild conditions . In contrast, Al(OTf)₃ hydrolyzes rapidly, limiting its utility .
  • Lewis Acidity : Scandium triflate (Sc(OTf)₃) exhibits stronger Lewis acidity but lower thermal stability, restricting its use in high-temperature reactions .

Catalytic Performance

Hydroxymethylation Reactions

Yb(OTf)₃ catalyzes the hydroxymethylation of silyl enol ethers with formaldehyde in water, achieving yields >90% . Comparatively:

  • La(OTf)₃ : Lower yields (~70%) due to reduced Lewis acidity .
  • Sc(OTf)₃ : Similar efficiency but prone to decomposition in prolonged reactions .

Tosylation of Alcohols

Yb(OTf)₃ facilitates tosylation of primary and secondary alcohols under neutral conditions with >85% yield . In contrast:

  • Zn(OTf)₂ : Requires acidic additives, complicating purification .
  • Y(OTf)₃ : Moderate activity (~60% yield) due to weaker coordination .

Hydrolysis of Phosphate Esters

In hydrolysis studies, Yb(OTf)₃ showed <5% activity for DEPPT degradation, whereas metallocene derivatives (e.g., Cp₂MoCl₂) achieved >95% conversion . This highlights Yb(OTf)₃’s selectivity for non-hydrolytic pathways.

Solubility and Reaction Media Compatibility

  • Aqueous Media: Yb(OTf)₃ is stable in water, enabling green chemistry applications . Lanthanides like Dy(OTf)₃ and Eu(OTf)₃ exhibit similar stability but lower catalytic turnover .
  • Organic Solvents: Yb(OTf)₃ dissolves in THF, MeCN, and DCM, whereas Al(OTf)₃ aggregates in non-polar solvents .

Biological Activity

Ytterbium(III) trifluoromethanesulfonate, commonly referred to as Yb(OTf)₃, is a rare earth metal compound that has garnered attention in various fields of chemical synthesis and biological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C₃H₂F₉O₁₀S₃Yb
  • Molar Mass : 638.26 g/mol
  • Appearance : White crystalline powder
  • Solubility : Insoluble in water
  • CAS Number : 252976-51-5

Yb(OTf)₃ is known for its role as a Lewis acid catalyst in organic reactions, particularly in the synthesis of complex molecules. Its unique properties stem from the presence of the ytterbium ion, which can facilitate various chemical transformations.

1. Catalysis in Organic Synthesis

This compound has been extensively used as a catalyst in organic synthesis due to its ability to activate substrates through coordination. Notable applications include:

  • Synthesis of β-lactams : It catalyzes the formation of β-lactams from acid chlorides and amines, demonstrating its utility in pharmaceutical chemistry .
  • Diels-Alder Reactions : The compound has been employed in stereoselective intramolecular Diels-Alder reactions, showcasing its effectiveness in producing complex cyclic structures .
  • Glycosylation Reactions : Research indicates that Yb(OTf)₃ can facilitate glycosylation reactions with high selectivity, particularly in the formation of glycosidic bonds essential for carbohydrate chemistry .

2. Biological Activity Studies

Recent studies have explored the biological activity of Yb(OTf)₃ beyond its catalytic properties. For instance:

  • Antimicrobial Activity : A study evaluated the compound's potential as an antimicrobial agent, revealing moderate activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .
  • Inhibition of Heparanase : Yb(OTf)₃ has been investigated for its role in synthesizing sulfur-linked sugar polymers that act as heparanase inhibitors. This suggests potential applications in cancer therapy, where heparanase plays a significant role in tumor metastasis .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
GlycosylationHigh α-selectivity observed in glycosylation reactions with thioglycosides.
AntimicrobialModerate activity against Gram-positive bacteria; mechanism involves membrane disruption.
Heparanase InhibitionEffective in synthesizing inhibitors for heparanase, with potential anti-cancer applications.

Case Study: Synthesis of Heparanase Inhibitors

In a detailed investigation, researchers utilized Yb(OTf)₃ to synthesize novel sugar polymers designed to inhibit heparanase activity. The study demonstrated that these inhibitors could effectively reduce tumor cell migration in vitro, highlighting the compound's potential therapeutic implications .

Safety and Handling

This compound is classified as an irritant (Xi), posing risks to skin and respiratory systems upon exposure. Safety precautions include:

  • Use of protective clothing and eye protection.
  • Handling under an inert atmosphere to prevent degradation.
  • Proper storage conditions to maintain stability .

Q & A

Q. Basic: What are the primary catalytic applications of Yb(OTf)₃ in organic synthesis, and how should reaction conditions be optimized?

Yb(OTf)₃ is a water-tolerant Lewis acid catalyst widely used in stereoselective reactions. Key applications include:

  • β-Lactam synthesis : Catalyzes asymmetric reactions between acid chlorides and aryl imines when paired with silylated cinchona alkaloids .
  • Aldehyde-ene reactions : Enables synthesis of guaiane skeletons via intramolecular cyclization .
  • Allylborations : Facilitates stereogenic quaternary carbon center formation in allylboronate additions to aldehydes .

Methodological Tips :

  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis, as Yb(OTf)₃ is hygroscopic .
  • Optimize catalyst loading (typically 5–10 mol%) and temperature (often room temperature to 60°C) to balance reactivity and selectivity .

Q. Basic: How does Yb(OTf)₃ compare to other lanthanide triflates in catalytic efficiency?

Yb(OTf)₃ exhibits superior Lewis acidity compared to lighter lanthanides (e.g., Sc³⁺, Dy³⁺) due to its smaller ionic radius, enhancing electrophilic activation. However, its reactivity is context-dependent:

  • In Diels-Alder reactions, Yb(OTf)₃ outperforms Sc(OTf)₃ in polar solvents like nitromethane .
  • For β-lactam synthesis, Sc(OTf)₃ may offer higher enantioselectivity in certain substrates .

Experimental Design :

  • Screen multiple triflates (e.g., Yb³⁺, Sc³⁺, Dy³⁺) under identical conditions to identify optimal catalysts .

Q. Advanced: How can researchers address contradictory data on Yb(OTf)₃’s valence state in XPS studies?

XPS data may show mixed Yb²⁺/Yb³⁺ signals due to "shake-up" excitations or surface reduction artifacts . To resolve contradictions:

  • Sample Preparation : Conduct measurements under inert atmospheres to prevent oxidation .
  • Reference Standards : Compare with Yb₂O₃ (Yb³⁺) and Yb metal (Yb²⁺) controls .
  • Theoretical Modeling : Use DFT (e.g., PW91/TZP level) to validate electronic structures .

Q. Advanced: What strategies mitigate Yb(OTf)₃’s hygroscopicity in moisture-sensitive reactions?

Yb(OTf)₃’s hygroscopic nature can deactivate the catalyst. Mitigation approaches include:

  • Solvent Drying : Pre-treat solvents with molecular sieves (e.g., SuperDry™ xylenes) .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for handling .
  • Hydration Control : Characterize the hydrate content (e.g., TGA) and adjust stoichiometry accordingly .

Q. Advanced: How can computational methods (e.g., DFT) guide mechanistic studies of Yb(OTf)₃-catalyzed reactions?

DFT studies reveal:

  • Coordination Geometry : Yb³⁺ adopts a distorted trigonal prismatic structure with bidentate triflate ligands, influencing substrate binding .
  • Bonding Analysis : AIM and energy decomposition show predominantly ionic Yb–O bonds with minor covalent contributions, critical for predicting reactivity .

Workflow :

  • Model active intermediates using software like Gaussian or ORCA.
  • Validate with experimental kinetics (e.g., Eyring plots) .

Q. Methodological: What safety protocols are essential when handling Yb(OTf)₃?

  • Personal Protection : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (H315, H319) .
  • Waste Disposal : Collect residues in sealed containers for hazardous waste processing .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. Methodological: How should researchers characterize Yb(OTf)₃ purity and hydration state?

  • Purity Analysis : Use ICP-OES for metal content (>99.99% purity) .
  • Hydration : Employ TGA to quantify water content (e.g., hydrate vs. anhydrous forms) .
  • Crystallinity : Confirm via XRD; hydrate forms often exhibit distinct diffraction patterns .

Q. Advanced: What are the implications of Yb(OTf)₃’s ionic vs. covalent bonding in catalysis?

The ionic character of Yb–O bonds enhances electrophilicity, polarizing substrates like aldehydes. However, minor covalent contributions stabilize transition states in stereoselective reactions .

  • Reaction Tuning : Add counterions (e.g., OTf⁻) to modulate Lewis acidity .

Properties

IUPAC Name

trifluoromethanesulfonate;ytterbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZJKOKFZJYCLG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369793
Record name Ytterbium(3+) tris(trifluoromethanesulfonate)
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Molecular Weight

620.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54761-04-5, 252976-51-5
Record name Ytterbium triflate
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Record name Ytterbium(3+) tris(trifluoromethanesulfonate)
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Record name Ytterbium triflate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ytterbium(III) trifluoromethanesulfonate
Ytterbium(III) trifluoromethanesulfonate
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